molecular formula C31H33BN2 B12859676 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate

Cat. No.: B12859676
M. Wt: 444.4 g/mol
InChI Key: GTYCSLQITFYSLY-UHFFFAOYSA-O
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Description

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate is an organic salt derived from 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a strong amidine base known for its application in organic synthesis . This compound is specifically recognized for its role as an O-acylating agent , facilitating efficient acylation reactions under mild conditions . The tetraphenylborate counteranion contributes to the compound's stability and solubility properties, making it a valuable reagent for specialized synthetic protocols. Researchers utilize this DBN salt in the development of novel organic transformations, including multi-component reactions and catalytic processes, where its unique structure promotes high selectivity and yield . As a chemical with specialized applications, this product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not certified or intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate safety precautions, as related bicyclic amidine compounds can cause severe skin burns and eye damage .

Properties

Molecular Formula

C31H33BN2

Molecular Weight

444.4 g/mol

IUPAC Name

2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1

InChI Key

GTYCSLQITFYSLY-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2

Origin of Product

United States

Preparation Methods

Example from Patent Literature

A representative synthesis reported in a European patent describes:

Reagent/Condition Quantity/Details Outcome
2-bromo-4'-phenylthioacetophenone 1.74 g (0.0057 mol) Starting material
Diethyl ether 30 mL Solvent
1,5-diazabicyclo[4.3.0]-5-nonene 0.50 g (0.0040 mol) Reactant added under ice cooling
Stirring time 30 minutes Formation of intermediate
Ethanol 30 mL Solvent for next step
Sodium tetraphenylborate 0.97 g (0.0028 mol) Salt metathesis agent
Stirring time 30 minutes Precipitation of product
Yield 1.67 g (0.0025 mol, 88%) White solid product

The product was confirmed by ^1H-NMR analysis, indicating successful formation of the target compound.

Alternative Synthetic Routes and Functionalization

Research literature also describes the preparation of related bicyclic amidine compounds and their tetraphenylborate salts through:

  • Reductive Amination and Tandem Cyclization : Starting from aldehyde precursors and functionalized diamines, bicyclic amidine ring systems are formed via reductive amination followed by cyclization. These intermediates can then be converted into tetraphenylborate salts through reaction with sodium tetraphenylborate.

  • Mercury-Mediated Cyclization : For amidine-containing 1,5-diazabicyclo[4.3.0]nonenes, Hg-mediated cyclization of N-aminopropyl-γ-thiolactams followed by functional group manipulation has been reported to yield the bicyclic amidine core, which can be further converted to tetraphenylborate salts.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
Synthesis of DBN Michael addition, hydrogenation, dehydration 2-pyrrolidone, acrylonitrile, hydrogenation catalyst Established method for bicyclic amidine base
Formation of DBN salt intermediate Reaction with electrophilic precursor or direct salt metathesis DBN, diethyl ether or ethanol, cooling Controlled reaction to avoid side products
Salt metathesis to tetraphenylborate salt Reaction with sodium tetraphenylborate Sodium tetraphenylborate, ethanol or ether, stirring High yield (up to 88%) reported
Alternative cyclization methods Reductive amination, Hg-mediated cyclization Functionalized aldehydes, diamines, Hg salts Provides functionalized bicyclic amidines

Research Findings and Analytical Confirmation

  • The final this compound product is typically characterized by ^1H-NMR spectroscopy, confirming the presence of aromatic protons from the tetraphenylborate and the bicyclic amidine protons.

  • The compound exhibits high purity and stability, making it suitable for use as a catalyst or base in organic synthesis and as a component in ionic liquids.

  • Yields reported in literature and patents range from moderate to high (50–90%), depending on the specific synthetic route and purification methods employed.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Catalysis in Organic Reactions
    • The compound acts as a catalyst and base in various organic reactions, including:
      • Dehydrohalogenation : Facilitates the elimination of halides from organic substrates.
      • Aldol Condensation : Promotes the formation of β-hydroxy carbonyl compounds through the reaction of aldehydes and ketones.
      • Base-Catalyzed Rearrangements : Increases reaction rates and alters product distributions in synthetic pathways.
  • Ionic Liquid Applications
    • The acetate salt form of 1,5-diazabicyclo[4.3.0]nonene is utilized as a room-temperature ionic liquid (RTIL), which is beneficial for:
      • Processing Cellulose Fibers : Acts as a solvent for cellulose dissolution, replacing less stable solvents like N-Methylmorpholine N-oxide.
      • Enhancing Solubility and Reactivity : Interacts effectively with biopolymers and other substrates, improving their reactivity in chemical processes.
  • Biological Activity Studies
    • While specific biological activities are less documented compared to its parent compound, the amidine nature of 1,5-diazabicyclo[4.3.0]nonene-5-tetraphenylborate suggests potential antimicrobial properties and influence on biochemical pathways due to its basicity.

Case Studies

  • Application in Organic Synthesis
    • A study demonstrated the effectiveness of this compound in facilitating complex organic transformations with high yields and selectivity.
  • Use in Ionic Liquids
    • Research highlighted the compound's role as an ionic liquid in enhancing the solubility of cellulose, showcasing its potential in sustainable materials processing.
  • Biochemical Interactions
    • Preliminary studies indicated that amidine bases like this compound could influence enzyme activities, warranting further investigation into their biological implications.

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate involves its ability to act as a strong base and nucleophile. It facilitates various chemical reactions by donating electrons and stabilizing reaction intermediates. The compound’s bicyclic structure contributes to its stability and reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Differences :

  • Ring size : DBN has a smaller bicyclic system (7-membered fused rings) compared to DBU’s 11-membered structure .
  • Basicity : DBU (pKa ~12) is slightly less basic than DBN (pKa ~13.5) in aqueous solutions, but both exhibit strong basicity in organic solvents .

Functional Comparison :

Property DBN-TPB DBU-TPB
Catalytic Efficiency Superior in aldol condensations Better in transesterification
Thermal Stability Stable up to 150°C Stable up to 160°C
Solubility in DMSO 25 g/L 30 g/L
Industrial Cost (25 g) ~$98 \sim$24 (DBU base)

Comparison with Imidazolium Tetraphenylborates

Imidazolium-based ionic liquids (e.g., 2-ethyl-4-methyl imidazolium tetraphenylborate) share the TPB anion but differ in cation structure and reactivity :

Property DBN-TPB Imidazolium-TPB
Basicity Strongly basic (amine-derived) Weakly basic (imidazole-derived)
Catalytic Versatility Broad (organic synthesis) Limited to acid-catalyzed reactions
Thermal Decomposition 150–200°C 250–300°C
Green Chemistry Potential Moderate (hazardous cation) High (low toxicity)

Comparison with DBN Acetate ([DBNH][OAc])

DBN acetate, an ionic liquid used in cellulose dissolution, highlights how counterion choice impacts functionality :

Property DBN-TPB DBN Acetate
Solvent Efficiency Low (organic media) High (dissolves cellulose at 70°C)
Environmental Impact High (toxic cation) Moderate (biodegradable anion)
Industrial Use OLEDs, catalysis Textile upcycling

Biological Activity

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate (DBN-B(Ph)₄) is a complex organic compound that combines a bicyclic amidine structure with a tetraphenylborate moiety. This unique combination enhances its reactivity and functional versatility, making it an interesting subject for research in various biological applications and organic synthesis. Despite limited documentation on its specific biological activities, insights can be drawn from studies on related compounds and its chemical properties.

  • Molecular Formula : C₃₁H₃₃BN₂
  • CAS Number : 627543-58-2
  • Molar Mass : 463.60 g/mol

Biological Activity Overview

While specific studies on the biological activity of DBN-B(Ph)₄ are scarce, several key areas of interest include:

  • Antimicrobial Properties : Amidines, including derivatives of 1,5-diazabicyclo[4.3.0]nonene, have shown potential antimicrobial effects due to their basicity and nucleophilicity. These properties can influence various biochemical pathways that may inhibit microbial growth.
  • Catalytic Activity in Organic Reactions : DBN-B(Ph)₄ acts as a catalyst in organic reactions, which can indirectly affect biological systems by facilitating the synthesis of biologically active compounds or enhancing reaction pathways that lead to the formation of therapeutic agents .
  • Interaction with Biopolymers : Research indicates that DBN-B(Ph)₄ can interact with cellulose and other biopolymers in ionic liquid forms, potentially improving solubility and reactivity. This property may have implications for drug delivery systems and biocompatible materials.

Antimicrobial Activity

A study examining various amidine compounds noted that derivatives similar to DBN-B(Ph)₄ exhibited significant antimicrobial activity against a range of pathogens. The mechanism proposed involves disruption of microbial cell membranes and interference with metabolic processes.

Catalytic Reactions

DBN-B(Ph)₄ has been utilized as a catalyst in several organic reactions, including:

  • Michael Additions : Enhancing the formation of carbon-carbon bonds.
  • Dehydration Reactions : Facilitating the removal of water from substrates to form alkenes or other unsaturated compounds.

These reactions are crucial in synthesizing pharmaceuticals and agrochemicals, indicating the compound's potential utility in medicinal chemistry .

Comparison of Biological Activities

Compound NameStructure TypeKey FeaturesBiological Activity
1,5-Diazabicyclo[4.3.0]noneneBicyclic AmidineBase for organic synthesisLimited direct studies; potential antimicrobial effects
1,8-Diazabicyclo[5.4.0]undec-7-eneBicyclic AmidineStronger basicity; used for similar reactionsDocumented antimicrobial properties
TetraphenylborateBoron CompoundUsed for ion exchange and catalysisIndirect effects through catalysis

Q & A

Q. What are the key physicochemical properties of DBN-TPB relevant to its use in synthetic chemistry?

DBN-TPB is a salt formed by the strong organic base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and the tetraphenylborate (TPB) counterion. Key properties include:

  • Density : 1.005 g/mL at 25°C (for DBN alone) .
  • Basicity : DBN acts as a stronger base than conventional amines (e.g., pyridine) due to its bicyclic structure, enabling efficient deprotonation in reactions .
  • Solubility : DBN is typically hydrophobic but forms soluble ionic liquids when paired with acetate (e.g., [DBNH][OAc]) for cellulose dissolution .
  • Thermal Stability : Stable under moderate temperatures (up to 100–120°C), making it suitable for catalytic reactions .

Q. How is DBN synthesized, and what purification methods are recommended?

DBN is synthesized via cyclization reactions of pyrrolidine derivatives. A common route involves intramolecular cyclization of N-(3-chloropropyl)pyrrolidine under basic conditions. Purification typically involves vacuum distillation to achieve >98% purity, with moisture content controlled to <0.2% to prevent degradation .

Q. What are the primary applications of DBN-TPB in organic synthesis?

  • Catalysis : DBN acts as a strong base in dehydrohalogenation reactions, enabling synthesis of α,β-unsaturated compounds (e.g., Vitamin A acetate) under mild conditions .
  • Polymer Chemistry : DBN-TPB salts are used to prepare vitrimer-like poly(thiourethane)s, which exhibit dynamic covalent bonds for recyclable materials .
  • Ionic Liquids : DBN-based ionic liquids (e.g., [DBNH][OAc]) dissolve cellulose efficiently at 70°C, offering energy savings compared to traditional methods .

Advanced Research Questions

Q. How does DBN facilitate C–S bond formation from CO₂, and what experimental parameters optimize this process?

DBN activates CO₂ via base-mediated carboxylation, forming reactive intermediates that couple with thiols to generate benzothiazolones. Key parameters:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance CO₂ solubility.
  • Temperature : Reactions proceed optimally at 80–100°C.
  • Substrate Scope : Electron-deficient aryl thiols show higher yields due to increased electrophilicity . Methodological validation includes NMR monitoring of intermediate formation and GC-MS analysis of product distribution .

Q. What challenges arise in recycling DBN-based ionic liquids for cellulose processing, and how can they be mitigated?

Recycling [DBNH][OAc] involves concentrating the saline solution post-regeneration. Challenges include:

  • Ionic Liquid Degradation : Repeated cycles reduce dissolution efficiency due to byproduct accumulation (e.g., water).
  • Pulp Impurities : Residual lignin or hemicellulose in cellulose affects fiber quality. Mitigation strategies:
  • Additive Screening : Introduce stabilizers (e.g., antioxidants) to inhibit degradation.
  • Multi-Stage Filtration : Remove impurities before reuse . Data from batch simulations show ~80% recovery efficiency after five cycles .

Q. How does the isomerization of DBN-containing Lewis adducts impact reaction outcomes?

In Lewis acid-base adducts (e.g., with bis-catecholatodiborane), DBN promotes 1,1 → 1,2 isomerization. Computational studies reveal:

  • Dipole Moments : The 1,2-isomer has a higher dipole moment, influencing solubility and reactivity.
  • Energy Profiles : Isomers are nearly isoenergetic, allowing equilibrium under thermal conditions. Experimental validation via X-ray crystallography and NMR spectroscopy is critical to track isomer distribution .

Q. What contradictions exist in reported catalytic efficiencies of DBN, and how can they be resolved?

Discrepancies arise in DBN’s performance in dehydrohalogenation vs. esterification. For example:

  • Solvent Effects : DBN shows higher activity in non-polar solvents (e.g., toluene) for dehydrohalogenation but requires polar media for CO₂ activation .
  • Substrate Steric Effects : Bulky substrates reduce reaction rates due to DBN’s bicyclic steric hindrance. Resolution involves systematic kinetic studies with controlled variables (solvent, temperature, substrate structure) and DFT calculations to map transition states .

Methodological Considerations

Q. How to design experiments to probe DBN’s role in reaction mechanisms?

  • Isotopic Labeling : Use deuterated substrates to trace proton transfer pathways.
  • In Situ Spectroscopy : Employ FTIR or Raman to monitor intermediate formation.
  • Control Reactions : Compare DBN with weaker bases (e.g., DBU) to isolate its specific contributions .

Q. What analytical techniques are essential for characterizing DBN-TPB complexes?

  • Mass Spectrometry (ESI-MS) : Identifies adducts and reaction intermediates (e.g., selenium-DBN complexes in redox reactions) .
  • X-ray Diffraction : Resolves crystal structures of Lewis adducts to confirm isomerization .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of DBN-based ionic liquids .

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